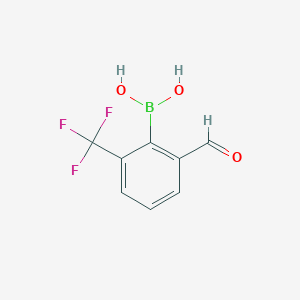
2-Formyl-6-(Trifluormethyl)phenylboronsäure
Übersicht
Beschreibung
2-Formyl-6-(trifluoromethyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a formyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and scientific research .
Wissenschaftliche Forschungsanwendungen
2-Formyl-6-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Boronic acids, in general, have been known to interact with various enzymes and receptors in the body .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and receptors, which can alter their function .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The bioavailability of boronic acids is generally influenced by factors such as their pka, lipophilicity, and the presence of transporters in the body .
Result of Action
The interaction of boronic acids with biological targets can lead to various effects, depending on the specific target and the nature of the interaction .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of boronic acids. For instance, 2-Formyl-6-(trifluoromethyl)phenylboronic acid is recommended to be stored at a temperature of 2-8°C . The action of boronic acids can also be influenced by the presence of other substances in the environment, such as transporters or binding proteins .
Biochemische Analyse
Biochemical Properties
2-Formyl-6-(trifluoromethyl)phenylboronic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity, particularly against Candida albicans, Aspergillus niger, Escherichia coli, and Bacillus cereus . The compound’s interaction with leucyl-tRNA synthetase (LeuRS) of microorganisms, particularly Candida albicans, suggests a potential mechanism of action similar to that of benzoxaborole antifungal drugs . The presence of an electron-withdrawing trifluoromethyl group enhances the compound’s acidity, which may influence its interactions with biomolecules .
Cellular Effects
2-Formyl-6-(trifluoromethyl)phenylboronic acid affects various types of cells and cellular processes. It has been observed to influence cell function by inhibiting the activity of leucyl-tRNA synthetase in microorganisms, leading to antimicrobial effects . This inhibition disrupts protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cellular processes highlights its potential as an antimicrobial agent.
Molecular Mechanism
The molecular mechanism of 2-Formyl-6-(trifluoromethyl)phenylboronic acid involves its interaction with leucyl-tRNA synthetase, an enzyme crucial for protein synthesis in microorganisms . The compound binds to the active site of the enzyme, inhibiting its function and preventing the incorporation of leucine into proteins. This inhibition disrupts protein synthesis, leading to antimicrobial effects. Additionally, the compound’s electron-withdrawing trifluoromethyl group enhances its binding affinity to the enzyme, contributing to its potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Formyl-6-(trifluoromethyl)phenylboronic acid have been observed to change over time. The compound is relatively stable under standard storage conditions, with a purity of 97% . . This isomerization may influence the compound’s activity and interactions with biomolecules. Long-term studies have shown that the compound maintains its antimicrobial activity over extended periods, indicating its potential for sustained use in biochemical applications .
Dosage Effects in Animal Models
The effects of 2-Formyl-6-(trifluoromethyl)phenylboronic acid vary with different dosages in animal models. Studies have shown that the compound exhibits antimicrobial activity at various concentrations, with higher doses leading to increased potency . At excessively high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic applications. The compound’s Minimum Inhibitory Concentration (MIC) against Bacillus cereus has been found to be lower than that of the antifungal drug Tavaborole, indicating its potential as a potent antimicrobial agent .
Metabolic Pathways
2-Formyl-6-(trifluoromethyl)phenylboronic acid is involved in metabolic pathways related to its antimicrobial activity. The compound interacts with leucyl-tRNA synthetase, inhibiting its function and disrupting protein synthesis in microorganisms . This inhibition affects metabolic flux and metabolite levels, leading to antimicrobial effects. The compound’s electron-withdrawing trifluoromethyl group enhances its acidity, which may influence its interactions with metabolic enzymes and cofactors .
Transport and Distribution
The transport and distribution of 2-Formyl-6-(trifluoromethyl)phenylboronic acid within cells and tissues are influenced by its chemical properties. The compound’s relatively small molecular weight and electron-withdrawing trifluoromethyl group may facilitate its transport across cell membranes . Additionally, the compound may interact with transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of 2-Formyl-6-(trifluoromethyl)phenylboronic acid is influenced by its chemical structure and interactions with biomolecules. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its interaction with leucyl-tRNA synthetase suggests that it may localize to the cytoplasm, where protein synthesis occurs. The compound’s subcellular localization can impact its activity and function in biochemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-6-(trifluoromethyl)phenylboronic acid typically involves the introduction of the boronic acid group to a pre-functionalized aromatic ring. One common method is the borylation of 2-formyl-6-(trifluoromethyl)phenyl halides using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(PPh3)4 .
Industrial Production Methods
Industrial production of 2-Formyl-6-(trifluoromethyl)phenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Formyl-6-(trifluoromethyl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate).
Major Products Formed
Oxidation: 2-Carboxy-6-(trifluoromethyl)phenylboronic acid.
Reduction: 2-Hydroxymethyl-6-(trifluoromethyl)phenylboronic acid.
Substitution: Various aryl or vinyl derivatives depending on the coupling partner.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Fluorophenylboronic acid
- 4-Methoxyphenylboronic acid
- 2-Fluoro-3-(trifluoromethyl)phenylboronic acid
Uniqueness
2-Formyl-6-(trifluoromethyl)phenylboronic acid is unique due to the presence of both a formyl group and a trifluoromethyl group on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it more versatile in synthetic applications compared to its analogues. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, which can be advantageous in various research and industrial applications .
Eigenschaften
IUPAC Name |
[2-formyl-6-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF3O3/c10-8(11,12)6-3-1-2-5(4-13)7(6)9(14)15/h1-4,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQNGLZQQFGULH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1C(F)(F)F)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001214391 | |
| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-93-0 | |
| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-formyl-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001214391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




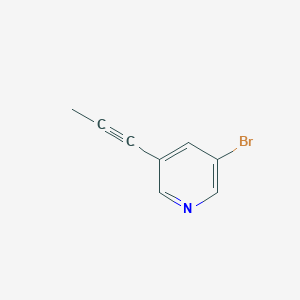
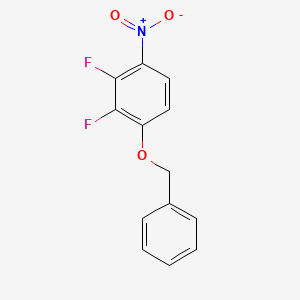
![2-Bromo-6-nitro-1H-benzo[d]imidazole](/img/structure/B1443023.png)
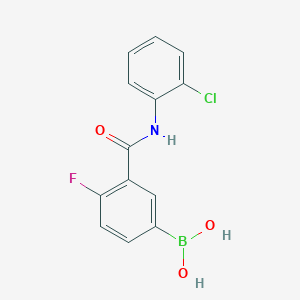
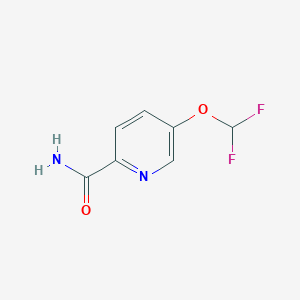
![tert-butyl N-[cyclopropyl(N'-hydroxycarbamimidoyl)methyl]carbamate](/img/structure/B1443029.png)
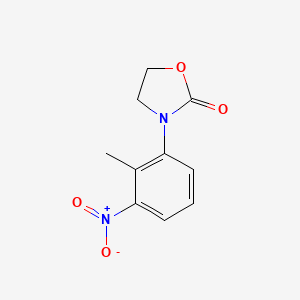

![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methoxy]aniline hydrochloride](/img/structure/B1443032.png)
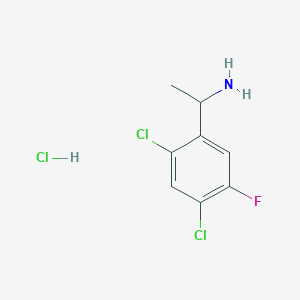

![[2-Methyl-2-(thiophen-2-yl)cyclopropyl]methanamine](/img/structure/B1443036.png)
